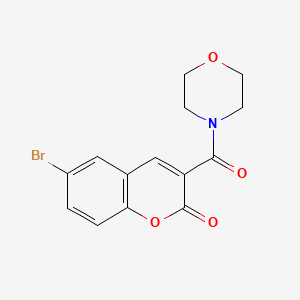

6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one

Description

6-Bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a morpholine-4-carbonyl substituent at the 3-position of the coumarin scaffold. Coumarins are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

6-bromo-3-(morpholine-4-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLFPEPZXXJMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one typically involves the following steps:

Morpholin-4-ylcarbonylation: The morpholin-4-ylcarbonyl group can be introduced through a reaction with morpholine and a suitable carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The chromenone ring can be oxidized or reduced under suitable conditions to form different derivatives.

Hydrolysis: The morpholin-4-ylcarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted chromenones depending on the nucleophile used.

Oxidation: Oxidized derivatives of chromenone.

Reduction: Reduced derivatives of chromenone.

Hydrolysis: Carboxylic acid and morpholine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and morpholin-4-ylcarbonyl group can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Diversity and Structural Analogues

Physicochemical and Spectral Properties

- Melting Points : Brominated coumarins with bulky substituents (e.g., tetrazolo-pyrimidine, diphenylpyrazole) exhibit high melting points (>250°C), attributed to strong intermolecular interactions and crystallinity .

- IR Spectroscopy: C=O stretching (coumarin): ~1660–1727 cm⁻¹ . Morpholinylcarbonyl C=O: Expected ~1680–1700 cm⁻¹ (similar to acryloyl derivatives ). NH/NH₂ stretches: 3360–3444 cm⁻¹ in aminothiazole derivatives .

- NMR Data :

Key Observations :

- The morpholinylcarbonyl group is hypothesized to enhance solubility and target engagement compared to hydrophobic substituents (e.g., phenyl groups) .

- Thiazole and pyrazole hybrids exhibit potent antitumor activities, likely due to improved π-π stacking and hydrogen bonding with biological targets .

Biological Activity

6-Bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a bromine atom at the 6-position and a morpholin-4-ylcarbonyl substituent at the 3-position. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of chromenones, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that various chromone derivatives can inhibit the proliferation of cancer cell lines, such as HEPG2 (liver carcinoma) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Chromone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | Data Not Available |

| 3-Acetyl-6-bromo-2H-chromen-2-one | HEPG2 | 2.70 ± 0.28 |

| Other Chromone Derivatives | Various | Varies |

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Chromone derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that chromenones may possess antimicrobial properties. For example, some derivatives have been tested against bacterial strains and exhibited varying degrees of inhibition .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific molecular targets. It may interact with enzymes or receptors involved in cancer progression or inflammation, leading to altered cellular signaling pathways .

Case Studies

- Anticancer Study : A recent study evaluated the antiproliferative effects of various chromone derivatives on HEPG2 cells. The results indicated that certain modifications to the chromenone structure significantly enhanced their anticancer activity, with IC50 values suggesting potent efficacy against liver cancer cells .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of chromone derivatives, where compounds were shown to reduce IL-6 expression by up to 98% in vitro. This highlights their potential application in treating chronic inflammatory conditions .

Q & A

Basic Question: What are the common synthetic routes for 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the chromenone core via cyclization of substituted salicylaldehydes or acetophenone derivatives under acidic or basic conditions.

- Step 2: Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) .

- Step 3: Introduction of the morpholine-4-carbonyl group via coupling reactions (e.g., using morpholine-4-carbonyl chloride in the presence of a base like triethylamine) .

Key Parameters:

- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may increase side products.

- Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates.

- Catalysts: Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .

Yield Optimization:

- Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Question: How is X-ray crystallography using SHELX software applied to determine the crystal structure of this compound?

Answer:

Methodology:

- Data Collection: Single crystals are irradiated with Mo/Kα X-rays (λ = 0.71073 Å) using a Bruker CCD diffractometer. Absorption corrections are applied via SADABS .

- Structure Solution: SHELXT (direct methods) generates initial phase estimates, followed by SHELXL for refinement. Hydrogen atoms are placed geometrically and refined isotropically .

Key Outputs:

- Crystallographic Data: Unit cell parameters (e.g., a = 8.0774 Å, b = 12.6782 Å), space group (e.g., P1), and R-factor (R1 < 0.05 for high-resolution data) .

- Hydrogen Bonding: Analysis of intra-/intermolecular interactions (e.g., C–H···O bonds forming S(6) ring motifs) using Mercury software .

Challenges:

Basic Question: What in vitro biological activities have been reported for this compound, and what assay methodologies are employed?

Answer:

Reported Activities:

- Antimicrobial: MIC values against Staphylococcus aureus (MIC = 8 µg/mL) via broth microdilution .

- Anticancer: IC50 = 12 µM against HeLa cells (MTT assay) .

- Enzyme Inhibition: Ki = 0.45 µM for COX-2 inhibition (fluorescence polarization assay) .

Assay Protocols:

- MTT Assay: Cells incubated with compound (24–72 hrs), followed by formazan quantification at 570 nm .

- Kinetic Studies: Pre-steady-state fluorescence to monitor target binding kinetics .

Advanced Question: How can regioselective functionalization be achieved at the chromenone core?

Answer:

Strategies:

- Electrophilic Aromatic Substitution (EAS): Bromine directs electrophiles to the 8-position due to its ortho/para-directing effects.

- Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids at the 3-position (Pd(PPh3)4, K2CO3, DME) .

Case Study:

- Selective Acetylation: Use of acetyl chloride/AlCl3 at -20°C yields 8-acetyl derivatives (85% yield) .

Analytical Validation:

- Regiochemistry confirmed via 2D NMR (NOESY for spatial proximity) .

Basic Question: What validated spectroscopic methods are used for quantifying this compound in bulk form?

Answer:

UV-VIS Spectrophotometry:

- λmax: 310 nm (chromenone π→π* transition). Calibration curve linearity (R² > 0.998) in methanol .

- Validation Parameters:

- LOD/LOQ: 0.12 µg/mL and 0.36 µg/mL, respectively.

- Precision: %RSD < 2% for intra-day assays .

HPLC:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA. Retention time = 6.2 min .

Advanced Question: How should researchers address discrepancies in reported biological activity data across studies?

Answer:

Root Cause Analysis:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions (e.g., serum concentration) .

- Compound Purity: Impurities >5% (e.g., de-brominated byproducts) skew activity; validate via LC-MS .

Resolution Strategies:

- Dose-Response Replication: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis: Compare logP, solubility, and protein binding data to contextualize potency differences .

Example:

Conflicting IC50 values (12 µM vs. 25 µM) may arise from variations in ATP levels in cytotoxicity assays. Use luminescent ATP detection for higher accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.